molecular formula C18H14N2O5S B2647882 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 823829-36-3

4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2647882
CAS No.: 823829-36-3
M. Wt: 370.38
InChI Key: AVUDBVVAYWAMLJ-UHFFFAOYSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a benzenesulfonyl group at position 4, a furan-2-yl substituent at position 2, and an N-[(furan-2-yl)methyl]amine moiety at position 3. The dual furan moieties introduce aromaticity and hydrogen-bonding capacity, which may influence solubility and receptor affinity. Such hybrid structures are often explored in medicinal chemistry for antimicrobial, anticancer, or kinase-inhibitory applications .

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O5S/c21-26(22,14-7-2-1-3-8-14)18-17(19-12-13-6-4-10-23-13)25-16(20-18)15-9-5-11-24-15/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDBVVAYWAMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base.

    Attachment of the furan groups: This can be done through coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings.

    Reduction: Reduction reactions can target the oxazole ring or the benzenesulfonyl group.

    Substitution: Various substitution reactions can occur, especially at the benzenesulfonyl group and the furan rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The benzenesulfonyl group in the target compound can be modified to alter electronic and steric properties:

Compound Name Sulfonyl Substituent Molecular Weight Key Differences vs. Target Compound Reference
Target Compound Phenyl 424.4 g/mol Reference structure
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine 4-Chlorophenyl 455.3 g/mol Increased lipophilicity; potential enhanced bioactivity
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine 4-Methylphenyl 438.9 g/mol Reduced electron-withdrawing effect; altered steric bulk
4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine Phenyl 503.0 g/mol Morpholinopropyl side chain enhances solubility and basicity
  • Methylated sulfonyl groups (e.g., 4-methylphenyl in ) reduce steric hindrance, possibly favoring interactions with hydrophobic enzyme pockets.

Variations in the Amine Side Chain

The N-[(furan-2-yl)methyl] group distinguishes the target compound from analogues with alternative substituents:

Compound Name Amine Substituent Molecular Weight Key Differences vs. Target Compound Reference
Target Compound N-[(Furan-2-yl)methyl] 424.4 g/mol Dual furan motifs; moderate polarity
4-(Benzenesulfonyl)-2-(furan-2-yl)-N-(2-methoxyethyl)-1,3-oxazol-5-amine 2-Methoxyethyl 392.4 g/mol Enhanced solubility due to polar methoxy group
2-(Furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine Oxolan-2-ylmethyl 433.5 g/mol Tetrahydrofuran substituent increases rigidity
N-[(5-Methylfuran-2-yl)methylene]-2-phenoxybenzenamine 5-Methylfuran-2-ylmethylene 292.3 g/mol Simplified structure with a single furan unit
  • Key Findings: Methoxyethyl or oxolan-2-ylmethyl substituents () improve solubility but may reduce aromatic stacking interactions.

Hybrid Analogues with Heterocyclic Modifications

Incorporation of pyridine or thiazole rings introduces additional pharmacophoric elements:

Compound Name Core Structure Key Features Reference
Target Compound 1,3-Oxazole Furan-benzenesulfonyl-oxazole scaffold
4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine 1,3-Thiazole Thiazole core with pyridylmethylamine
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine 1,3-Thiazole/oxadiazole Dual heterocyclic system with variable substituents
  • Key Findings :
    • Thiazole-based analogues () exhibit greater metabolic stability due to sulfur’s resistance to oxidation.
    • Hybrid systems (e.g., oxadiazole-thiazole in ) expand bioactivity profiles but may complicate synthesis.

Biological Activity

The compound 4-(benzenesulfonyl)-2-(furan-2-yl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a complex organic molecule characterized by its unique combination of functional groups, which may contribute to various biological activities. This article explores its biological activity, potential pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S with a molecular weight of approximately 394.43 g/mol. The structure includes a benzenesulfonyl group, furan rings, and an oxazole moiety, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC21H18N2O4S
Molecular Weight394.43 g/mol
SMILESCc(cc1)ccc1-c1nc(S(=O)(=O)c1ccccc1)c(NCc2ccco2)o1
IUPAC NameThis compound

The mechanism of action for this compound is hypothesized to involve interactions with various biological targets such as enzymes and receptors. The benzenesulfonyl group can act as an electrophile, while the furan and oxazole rings may facilitate binding through hydrogen bonding and π-π interactions. This structural configuration can enhance the compound's reactivity and affinity towards specific biological macromolecules.

Anticancer Potential

Compounds featuring oxazole rings have been investigated for their anticancer properties. The unique structural features of this compound may contribute to inhibiting cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Anti-inflammatory Effects

Similar compounds have demonstrated anti-inflammatory activity by modulating inflammatory pathways. The presence of sulfonamide groups in related structures has been associated with reduced inflammation in experimental models.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxazole derivatives against Escherichia coli and Staphylococcus aureus. Although specific results for the target compound were not available, related compounds showed minimum inhibitory concentrations (MIC) that suggest potential effectiveness in similar applications .

Anticancer Research

In a comparative analysis of oxazole derivatives for anticancer activity, several compounds were identified that inhibited cancer cell lines effectively. The structure–activity relationship indicated that modifications to the furan and oxazole components significantly influenced activity levels .

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